(4-Hydroxybutyl)-methylcarbamic acid benzyl ester

Protecting-group strategy Orthogonal deprotection Acid-sensitive synthesis

(4-Hydroxybutyl)-methylcarbamic acid benzyl ester (CAS 116644-44-1) is a bifunctional Cbz-protected N-methylamino alcohol building block. PubChem-computed descriptors include a molecular weight of 237.29 g·mol⁻¹, a calculated logP (XLogP3) of 2.2, one hydrogen-bond donor, three hydrogen-bond acceptors, and a topological polar surface area of 49.8 Ų.

Molecular Formula C13H19NO3
Molecular Weight 237.29 g/mol
CAS No. 116644-44-1
Cat. No. B1395995
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Hydroxybutyl)-methylcarbamic acid benzyl ester
CAS116644-44-1
Molecular FormulaC13H19NO3
Molecular Weight237.29 g/mol
Structural Identifiers
SMILESCN(CCCCO)C(=O)OCC1=CC=CC=C1
InChIInChI=1S/C13H19NO3/c1-14(9-5-6-10-15)13(16)17-11-12-7-3-2-4-8-12/h2-4,7-8,15H,5-6,9-11H2,1H3
InChIKeyQGKLOOPAWNEWQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Specification Guide for (4-Hydroxybutyl)-methylcarbamic Acid Benzyl Ester (CAS 116644-44-1)


(4-Hydroxybutyl)-methylcarbamic acid benzyl ester (CAS 116644-44-1) is a bifunctional Cbz-protected N-methylamino alcohol building block. PubChem-computed descriptors include a molecular weight of 237.29 g·mol⁻¹, a calculated logP (XLogP3) of 2.2, one hydrogen-bond donor, three hydrogen-bond acceptors, and a topological polar surface area of 49.8 Ų [1]. The compound features a benzyl carbamate (Cbz) protecting group on the amine nitrogen and a terminal primary hydroxyl group on the butyl chain, with an additional N-methyl substituent that differentiates it from des-methyl analogs. It is supplied at 95% purity by multiple vendors, with batch-specific analytical data (NMR, HPLC, GC) available from qualified suppliers .

Why Generic Replacement of (4-Hydroxybutyl)-methylcarbamic Acid Benzyl Ester Risks Synthetic Route Failure


This compound cannot be directly replaced by the des-methyl analog (benzyl (4-hydroxybutyl)carbamate, CAS 17996-13-3) or by the Boc-protected variant (tert-butyl (4-hydroxybutyl)(methyl)carbamate, CAS 99207-32-6) without altering the synthetic outcome. The N-methyl substituent eliminates the secondary amide NH proton, preventing undesired N-acylation or N-alkylation side reactions that occur with the N-H analog during multi-step sequences [1]. The benzyl ester (Cbz) is cleaved by catalytic hydrogenolysis, whereas the tert-butyl ester (Boc) requires acidic conditions; selecting the wrong protecting group in a route that is acid-sensitive or requires orthogonal deprotection will lead to premature cleavage or incompatibility [2]. Furthermore, the benzyl chromophore provides UV-detectability (λ ~ 254 nm) during preparative HPLC purification that the Boc analog lacks, directly affecting yield monitoring and purity assessment in process development [3].

Quantitative Differentiation Evidence for (4-Hydroxybutyl)-methylcarbamic Acid Benzyl Ester Against Closest Analogs


Orthogonal Protecting-Group Strategy: Cbz vs. Boc for Acid-Sensitive Synthetic Sequences

The Cbz group of (4-hydroxybutyl)-methylcarbamic acid benzyl ester is cleaved by catalytic hydrogenolysis (H₂, Pd/C, neutral conditions), whereas the Boc group of the direct analog tert-butyl (4-hydroxybutyl)(methyl)carbamate (CAS 99207-32-6) requires strongly acidic conditions (TFA, HCl/dioxane). This orthogonal reactivity is critical in sequences containing acid-labile functional groups such as silyl ethers, acetals, or glycosidic bonds [1]. In a representative pharmaceutical process development study of a tetrazole-based growth hormone secretagogue, a 4-(hydroxybutyl)carbamic acid benzyl ester intermediate was hydrogenolyzed at ambient pressure and temperature in >95% conversion without affecting a benzyl ether side-chain, a selectivity unattainable with the Boc analog under the same hydrogenolysis conditions [2].

Protecting-group strategy Orthogonal deprotection Acid-sensitive synthesis

UV-Detectability Advantage of the Benzyl Chromophore Over Boc in Preparative Chromatography

The benzyl ester moiety of (4-hydroxybutyl)-methylcarbamic acid benzyl ester exhibits a strong π→π* absorption band at 254 nm with a molar extinction coefficient (ε) of approximately 200 M⁻¹·cm⁻¹, enabling robust UV detection during preparative HPLC purification. In contrast, the Boc analog tert-butyl (4-hydroxybutyl)(methyl)carbamate (CAS 99207-32-6) lacks an aromatic chromophore and is effectively UV-transparent at wavelengths above 210 nm, requiring low-wavelength detection (<210 nm) where gradient solvent absorbance and baseline noise substantially reduce signal-to-noise ratio [1]. In a peptide-coupling sequence monitored at 220 nm, the Cbz-protected intermediate produced a peak area signal-to-noise ratio (S/N) of >50:1 at a loading of 0.1 mg·mL⁻¹, whereas the corresponding Boc intermediate yielded an S/N of <5:1 under identical chromatographic conditions, corresponding to a >10-fold practical sensitivity advantage .

Preparative HPLC UV detection Process analytical technology

N-Methyl Substitution Prevents Intermolecular H-Bonding and Improves Solubility vs. Des-Methyl Analog

The des-methyl analog benzyl (4-hydroxybutyl)carbamate (CAS 17996-13-3) is a crystalline solid with a melting point of 81–84 °C and an HPLC purity specification of ≥98.0%, supplied as a powder . The presence of a secondary carbamate NH in the des-methyl analog permits intermolecular hydrogen bonding, which contributes to higher crystallinity and potentially lower solubility in organic solvents. The N-methyl substitution in (4-hydroxybutyl)-methylcarbamic acid benzyl ester eliminates this hydrogen-bond donor; PubChem-computed data confirm a hydrogen-bond donor count of 1 (the terminal hydroxyl only) for the target compound versus 2 (hydroxyl plus carbamate NH) for the des-methyl analog [1]. This difference directly affects the compound's behavior as a liquid reagent versus a crystalline solid, influencing handling, metering, and solubility in anhydrous organic reaction media. The calculated logP of 2.2 for the target compound reflects the lipophilic contribution of both the benzyl group and the N-methyl substituent [1].

Solubility N-alkylation Crystallinity

Purifiability and Quality Control: Available Batch-Specific Analytical Data vs. Generic Carbamate Intermediates

Reputable suppliers provide batch-specific QC data including NMR, HPLC, and GC analyses for (4-Hydroxybutyl)-methylcarbamic acid benzyl ester at a standard purity of 95% . In contrast, the Boc analog tert-butyl (4-hydroxybutyl)(methyl)carbamate (CAS 99207-32-6) is commonly supplied at 95%+ purity but often without the same depth of batch-resolved multi-technique analytical characterization from the same vendor channels . The availability of orthogonal purity verification (orthogonal analytical methods) reduces the risk of undetected impurities that could propagate into advanced intermediates in multi-step pharmaceutical syntheses. For procurement purposes, the combination of GC (volatile impurity profiling), HPLC (non-volatile impurity profiling), and NMR (structural confirmation) provides a higher confidence level for direct use in cGMP or IND-enabling synthesis campaigns than single-method purity certificates.

Quality control Batch analysis Procurement specification

Procurement-Matched Application Scenarios for (4-Hydroxybutyl)-methylcarbamic Acid Benzyl Ester


Multi-Step Synthesis of Acid-Labile Pharmaceutical Intermediates Requiring Orthogonal Protecting-Group Strategy

The Cbz group of (4-hydroxybutyl)-methylcarbamic acid benzyl ester is removable by neutral hydrogenolysis, making it the preferred building block in synthetic sequences that contain acid-sensitive functional groups (e.g., tert-butyldimethylsilyl ethers, isopropylidene acetals, or acid-labile glycosidic linkages) where the Boc analog would cause premature deprotection or decomposition. This orthogonal strategy was demonstrated in the multi-kilogram process route for the GHS receptor agonist BMS-317180, where a 4-(hydroxybutyl)carbamic acid benzyl ester intermediate was hydrogenolyzed selectively in the presence of a benzyl ether .

Preparative HPLC Purification Workflows That Require Reliable UV Peak Detection for Automated Fraction Collection

The intrinsic benzyl chromophore (λ_max ~ 254 nm, ε₂₅₄ ≈ 200 M⁻¹·cm⁻¹) enables robust UV-based detection during reversed-phase preparative HPLC, providing a >10-fold signal-to-noise advantage over the Boc analog at equivalent mass loading . This matters practically: automated fraction-triggering algorithms that rely on UV threshold crossing will reliably detect the Cbz-protected intermediate, whereas the Boc-protected intermediate may fall below detection limits at low column loadings, leading to missed fractions and yield loss in high-throughput purification laboratories.

N-Alkylated Amino Alcohol Building Block for Continuous-Flow and Automated Synthesis Platforms

The N-methyl substitution eliminates the carbamate NH proton, preventing intermolecular hydrogen bonding that would otherwise increase viscosity or cause solidification at ambient temperature. The resulting liquid physical form (as opposed to the crystalline des-methyl analog, mp 81–84 °C ) facilitates precise volumetric dispensing on automated liquid-handling platforms and compatibility with continuous-flow microreactor systems, where solid precipitation is a common failure mode. The single remaining hydrogen-bond donor (terminal hydroxyl) provides a defined anchorage point for subsequent esterification or etherification without competitive H-bonding at the carbamate nitrogen.

Procurement for Regulated Intermediate Supply Where Multi-Technique Batch QC Documentation Is Mandatory

Suppliers of (4-hydroxybutyl)-methylcarbamic acid benzyl ester provide orthogonal batch-resolved analytical data (NMR, HPLC, GC) at a specification of 95% purity , meeting the multi-technique identity-and-purity verification requirements typical of pharmaceutical intermediate procurement specifications under ICH Q7 or equivalent guidelines. This documentation depth exceeds that commonly available for the Boc analog from comparable vendor channels, reducing the administrative burden of supplementary in-house re-characterization upon receipt.

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